1,3-Dimethylbutyl chloroformate

Vue d'ensemble

Description

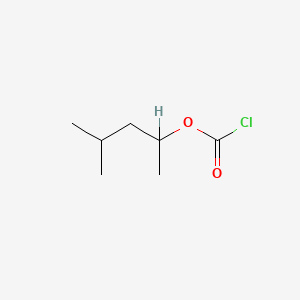

1,3-Dimethylbutyl chloroformate is an organic compound with the molecular formula C7H13ClO2. It is a chloroformate ester, which means it contains the functional group ROC(O)Cl. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is a colorless, volatile liquid that degrades in moist air.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethylbutyl chloroformate can be synthesized through the reaction of 1,3-dimethylbutanol with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction is as follows:

1,3-Dimethylbutanol+Phosgene→1,3-Dimethylbutyl chloroformate+Hydrogen chloride

The reaction is carried out in a fume hood due to the toxic nature of phosgene and hydrogen chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of 1,3-dimethylbutanol and phosgene into a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The process is designed to be efficient and scalable, with safety measures in place to handle the hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethylbutyl chloroformate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-dimethylbutanol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form carbamates under mild conditions.

Alcohols: Reacts with alcohols to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.

Water: Hydrolyzes rapidly in the presence of water or moist air.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

1,3-Dimethylbutanol: Formed from hydrolysis.

Applications De Recherche Scientifique

Organic Synthesis

Role in Synthesis:

1,3-Dimethylbutyl chloroformate serves as a crucial reagent in the synthesis of carbamates and carbonates. These compounds are essential intermediates in producing pharmaceuticals and agrochemicals. The compound's ability to react with amines leads to the formation of carbamate derivatives, which are widely used in various chemical applications .

Case Study:

A study demonstrated the successful use of this compound in synthesizing a series of carbamate derivatives. The reaction involved nucleophilic attack by an amine on the chloroformate, resulting in high yields of the desired products. The synthesis was optimized for reaction conditions such as temperature and solvent choice to enhance efficiency .

Pharmaceutical Research

Applications in Drug Development:

In pharmaceutical research, this compound is employed to synthesize drug molecules. It is particularly useful for introducing protective groups for amines and alcohols during synthetic routes. This functionality is critical for enhancing the stability and bioavailability of pharmaceutical compounds .

Data Table: Synthesis of Pharmaceutical Intermediates

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Carbamate A | Nucleophilic Substitution | 85 | |

| Carbamate B | Nucleophilic Substitution | 90 | |

| Protected Amine C | Protection Reaction | 80 |

Agrochemical Research

Use in Pesticide Synthesis:

this compound is also utilized in developing agrochemicals, particularly pesticides and herbicides. The compound's reactivity allows it to be integrated into various synthetic pathways that lead to effective agrochemical products .

Case Study:

Research highlighted the use of this compound in synthesizing a novel herbicide. The synthesis involved multiple steps where the chloroformate acted as a key intermediate, ultimately leading to a product with enhanced efficacy against target weeds .

Analytical Chemistry

Derivatization Agent:

In analytical chemistry, this compound is employed as a derivatization agent for gas chromatography/mass spectrometry (GC/MS). It converts polar compounds into less polar derivatives, facilitating improved separation and detection during analysis .

Example Application:

A study utilized this compound to derivatize amino acids prior to GC/MS analysis. This approach improved detection limits and provided clearer chromatographic profiles compared to non-derivatized samples .

Mécanisme D'action

The mechanism of action of 1,3-dimethylbutyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion. The general mechanism is as follows:

ROC(O)Cl+NuH→ROC(O)Nu+HCl

where NuH represents the nucleophile (amine or alcohol).

Comparaison Avec Des Composés Similaires

1,3-Dimethylbutyl chloroformate can be compared with other chloroformate esters such as:

- Methyl chloroformate

- Ethyl chloroformate

- Isopropyl chloroformate

- Benzyl chloroformate

Similarities

- All these compounds are chloroformate esters and share similar reactivity patterns.

- They are used as reagents in organic synthesis for the formation of carbamates and carbonates.

Uniqueness

- This compound has a branched alkyl group, which can influence its reactivity and the steric effects in its reactions compared to linear alkyl chloroformates like methyl and ethyl chloroformate.

- The branched structure may also affect its physical properties, such as boiling point and solubility.

Activité Biologique

Overview

1,3-Dimethylbutyl chloroformate is an organic compound classified as a chloroformate ester, with the molecular formula C7H13ClO2. It serves primarily as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. This compound is notable for its role in biochemical reactions, where it interacts with various biomolecules, influencing several metabolic pathways.

This compound acts through nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids to produce carbamates and carbonate esters. The general mechanism involves a nucleophilic attack on the chloroformate ester, leading to the formation of a carbamate intermediate via N-demethylation.

Key Biochemical Pathways

- Nucleophilic Reactions : The compound primarily reacts with amines to form carbamates and with alcohols to create carbonates.

- Metabolic Transformations : Its reactivity suggests potential metabolic pathways involving tertiary n-methyl alkaloids, which may influence pharmacokinetics in biological systems.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by environmental factors such as pH and temperature. The compound degrades in moist air, which can affect its stability and reactivity in biological settings. Hydrolysis in the presence of water results in the formation of 1,3-dimethylbutanol, carbon dioxide, and hydrogen chloride.

Applications in Scientific Research

This compound is utilized across various fields:

- Organic Synthesis : It is crucial for synthesizing carbamates and carbonates that serve as intermediates in pharmaceuticals and agrochemicals.

- Pharmaceutical Research : Employed for forming protective groups for amines and alcohols during drug synthesis.

- Analytical Chemistry : Used as a derivatization agent to convert polar compounds into less polar derivatives for gas chromatography/mass spectrometry analysis.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| This compound | C7H13ClO2 | Organic synthesis, analytical chemistry |

| Methyl Chloroformate | C2H5ClO2 | Synthesis of carbamates and carbonates |

| Ethyl Chloroformate | C3H7ClO2 | Similar applications in organic synthesis |

| Isopropyl Chloroformate | C4H9ClO2 | Used as a reagent in organic synthesis |

Case Studies and Research Findings

Research has demonstrated the utility of this compound in synthesizing various pharmaceutical compounds. For instance, studies have shown its effectiveness in forming stable carbamate derivatives that enhance drug solubility and bioavailability. Additionally, its application in the synthesis of agrochemicals has been documented, highlighting its versatility as a reagent in both pharmaceutical and agricultural contexts .

Example Case Study

A study focusing on the synthesis of a novel class of acetylcholinesterase inhibitors utilized this compound to modify amine functionalities within the drug candidates. This modification improved the lipophilicity and overall efficacy of the compounds against targeted enzymes .

Propriétés

IUPAC Name |

4-methylpentan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDVWGPSPQCTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004264 | |

| Record name | 4-Methylpentan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-72-6 | |

| Record name | 1,3-Dimethylbutyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylbutyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpentan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbutyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.